1,1'-butane-1,4-diylbis(1H-indole-3-carbaldehyde)
Overview
Description
1,1’-Butane-1,4-diylbis(1H-indole-3-carbaldehyde) is a complex organic compound featuring two indole-3-carbaldehyde moieties connected by a butane-1,4-diyl linker Indole derivatives are significant in various fields due to their biological activities and structural versatility
Preparation Methods
The synthesis of 1,1’-butane-1,4-diylbis(1H-indole-3-carbaldehyde) typically involves the reaction of indole-3-carbaldehyde with a butane-1,4-diyl linker under specific conditions. One common method involves the copper-catalyzed reaction of indole-3-carbaldehyde with dihalides in basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these parameters to scale up the synthesis efficiently.
Chemical Reactions Analysis
1,1’-Butane-1,4-diylbis(1H-indole-3-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The indole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Butane-1,4-diylbis(1H-indole-3-carbaldehyde) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-butane-1,4-diylbis(1H-indole-3-carbaldehyde) involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, influencing biological processes. The aldehyde groups can form Schiff bases with amines, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-Butane-1,4-diylbis(1H-indole-3-carbaldehyde) can be compared with other similar compounds, such as:
1,1’-Pyrazine-2,3-diylbis(indole-3-carbaldehyde): Similar structure but with a pyrazine linker.
1-(6-Chloropyrimidin-4-yl)indole-3-carbaldehyde: Contains a chloropyrimidine moiety instead of a butane linker.
1-(7-Chloroquinolin-4-yl)indole-3-carbaldehyde: Features a chloroquinoline moiety.
Conclusion
1,1’-Butane-1,4-diylbis(1H-indole-3-carbaldehyde) is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject of study in synthetic chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[4-(3-formylindol-1-yl)butyl]indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-15-17-13-23(21-9-3-1-7-19(17)21)11-5-6-12-24-14-18(16-26)20-8-2-4-10-22(20)24/h1-4,7-10,13-16H,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEHFUQYNZVPII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCN3C=C(C4=CC=CC=C43)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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